molecular formula C12H17NO2 B13560781 Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate

Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate

Cat. No.: B13560781
M. Wt: 207.27 g/mol
InChI Key: MBBNKRCFVWUXSW-NSHDSACASA-N
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Description

Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate is an organic compound with a complex structure It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and methyl acrylate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,5-dimethylbenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.

    Amination: The alcohol is then converted to the amine through an amination reaction using ammonia or an amine source under suitable conditions.

    Esterification: Finally, the amine is esterified using methanol and an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (s)-3-amino-3-(3,5-dimethylphenyl)butanoate
  • Methyl (s)-3-amino-3-(3,5-dimethylphenyl)pentanoate
  • Methyl (s)-3-amino-3-(3,5-dimethylphenyl)hexanoate

Uniqueness

Methyl (s)-3-amino-3-(3,5-dimethylphenyl)propanoate is unique due to its specific chiral center and the presence of both amino and ester functional groups

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3,5-dimethylphenyl)propanoate

InChI

InChI=1S/C12H17NO2/c1-8-4-9(2)6-10(5-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1

InChI Key

MBBNKRCFVWUXSW-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H](CC(=O)OC)N)C

Canonical SMILES

CC1=CC(=CC(=C1)C(CC(=O)OC)N)C

Origin of Product

United States

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